1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c16-11-3-4-12-10(6-11)7-13(21-12)14(18)17-5-1-2-9(8-17)15(19)20/h3-4,6,9,13H,1-2,5,7-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCHLATVDOUCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC3=C(O2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl Intermediate
- Starting Materials: Substituted phenol derivatives with a chlorine atom at the 5-position.
- Cyclization: The phenol undergoes intramolecular cyclization to form the dihydrobenzofuran ring system.
- Carbonylation: Introduction of the carbonyl group at the 2-position of the benzofuran ring is typically achieved via oxidation or acylation reactions under controlled conditions.
Coupling with Piperidine-3-carboxylic Acid
- Coupling Agents: Commonly used coupling agents include carbodiimides (e.g., EDC, DCC) or uronium salts, facilitating amide bond formation.
- Bases: Organic or inorganic bases such as triethylamine or sodium bicarbonate are employed to neutralize acids formed during coupling.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or mixtures with ethers or esters are preferred for solubility and reaction efficiency.
- Reaction Conditions: The reaction is typically conducted at temperatures ranging from 0°C to reflux temperature of the solvent, with stirring times varying from several minutes to hours to optimize yield.
Process Optimization and Polymorph Control
According to patent WO2019043724A1, the preparation process also involves:
- Temperature Control: Reaction temperatures are carefully maintained between 0°C and reflux to control reaction rate and selectivity.
- Seeding: Addition of seed crystals of specific polymorphs can influence crystallization and purity.
- Solvent Selection: Use of hydrocarbon, ester, chloro, ether, nitrile, or mixtures thereof to control solubility and crystallization behavior.
- Purification: Post-reaction purification includes crystallization, filtration, and washing steps to isolate the desired crystalline polymorph.
Crystalline Polymorphs and Their Preparation
The compound exhibits multiple crystalline polymorphs (designated as form-M, form-S, form-N, and form-L), each characterized by unique powder X-ray diffraction (PXRD) patterns. Preparation of these polymorphs involves:
| Polymorph | Preparation Conditions | Solvent System | Temperature Range | Notes |
|---|---|---|---|---|
| Form-M | Reaction mixture heating and cooling with optional seeding | Ester, hydrocarbon, chloro, ether, nitrile solvents | 0–30°C | Controlled crystallization with seed crystals |
| Form-S | Similar to Form-M with variations in solvent and temperature | Hydrocarbon, ester, polar-aprotic, ether solvents | 0–30°C | Optimized for specific PXRD pattern |
| Form-N | Stirring at elevated temperature followed by cooling | Ketone, nitrile, alcohol solvents (ethanol, propanol, butanol) | 35–70°C (reaction), cooling to -50 to 30°C | Alternative solvent system for polymorph control |
| Form-L | Not detailed, but involves specific crystallization conditions | Not specified | Not specified | Novel polymorph with distinct PXRD |
These polymorphs affect the compound’s physical properties, including solubility and stability, critical for pharmaceutical formulation.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Benzofuran ring formation | Chlorinated phenol derivatives, cyclization reagents | Not specified | Ambient to reflux | Variable | Formation of 5-chloro-2,3-dihydrobenzofuran |
| Carbonylation | Oxidizing or acylating agents | Polar aprotic solvents | 0–50°C | Hours | Introduction of 2-carbonyl group |
| Coupling with piperidine-3-carboxylic acid | Coupling agents (EDC, DCC), bases (TEA) | DMF, DCM, ethers | 0°C to reflux | 15 min to 10 hr | Amide bond formation |
| Crystallization and polymorph control | Seeding, solvent selection | Hydrocarbon, ester, chloro, alcohols | 0–70°C | Variable | Isolation of desired crystalline form |
Research Findings and Notes
- The preparation methods emphasize the importance of solvent choice and temperature control to achieve high purity and yield.
- Use of seed crystals can direct the crystallization towards specific polymorphs, improving reproducibility.
- The compound’s benzofuran moiety is sensitive to reaction conditions; mild and controlled environments are preferred to avoid side reactions.
- While specific biological activity data for this compound is limited, structurally related benzofuran derivatives have demonstrated significant pharmaceutical potential, underscoring the importance of efficient synthesis.
Chemical Reactions Analysis
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structure and Composition
- IUPAC Name : 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid
- Molecular Formula : C15H16ClNO4
- Molecular Weight : 309.74 g/mol
- CAS Number : 1098369-17-5
Pharmacological Studies
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid has been investigated for its potential therapeutic effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Antitumor Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
Synthesis and Derivative Formation
The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid typically involves the following steps:
- Formation of the Benzofuran Core : Starting from commercially available precursors, the benzofuran structure is synthesized through cyclization reactions.
- Piperidine Ring Construction : The piperidine moiety is introduced via nucleophilic substitution reactions.
- Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid group through oxidation or direct functionalization techniques.
Biological assays are crucial for assessing the activity of this compound:
- In vitro Studies : Cell viability assays and receptor binding studies help determine its pharmacological profile.
- In vivo Studies : Animal models are used to evaluate the efficacy and safety of the compound in a physiological context.
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry evaluated the antidepressant potential of derivatives of this compound. Researchers found that specific modifications to the benzofuran structure enhanced serotonin receptor affinity, leading to significant behavioral improvements in rodent models of depression.
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted by a team at a prominent cancer research institute demonstrated that 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid, emphasizing substituents, molecular properties, and commercial status:
Key Observations:
Structural Diversity :
- The 5-chloro-dihydrobenzofuran group in the target compound distinguishes it from analogs with pyrimidine, pyrazine, or benzoxazole substituents. This substitution likely enhances electron-withdrawing effects and steric bulk compared to methoxy or methyl groups .
- The piperidine-3-carboxylic acid moiety is conserved across most analogs, suggesting a common pharmacophore for interactions with enzymes or receptors.
Molecular Weight and Lipophilicity: The target compound has the highest estimated molecular weight (~307.73 g/mol) due to the chloro-dihydrobenzofuran group, which may reduce solubility compared to lighter analogs like 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid (221.22 g/mol) .
Commercial and Research Status :
- The discontinuation of the target compound contrasts with the availability of analogs like the 6-methylpyrazine derivative (JPY 70,200/g), which remains in production despite high costs .
- Safety data are available for intermediates like the Boc-protected phenylpiperidine derivative, highlighting standard handling protocols for corrosive or irritant substances .
Potential Applications: Benzoxazole and pyrazine analogs are often explored as kinase inhibitors or antimicrobial agents due to their heteroaromatic systems . The dihydrobenzofuran scaffold in the target compound is associated with serotonin receptor modulation, though specific activity data are lacking .
Biological Activity
1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carboxylic acid group and a benzofuran moiety. The presence of the chlorine atom at the 5-position of the benzofuran enhances its biological activity by influencing molecular interactions.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
In Vitro Studies
In vitro assays have demonstrated that benzofuran derivatives can inhibit various cancer cell lines. For instance, one study reported that benzofuran-based carboxylic acids exhibited submicromolar inhibitory activity against carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
Table 1: Inhibitory Activity of Benzofuran Derivatives
| Compound | hCA IX Inhibition (μM) | hCA II Inhibition (μM) | IC50 (MDA-MB-231) |
|---|---|---|---|
| 9e | 0.56 | 3.1 | 2.52 |
| Control | >100 | >100 | >100 |
The mechanism by which 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid exerts its effects involves:
- Carbonic Anhydrase Inhibition : The compound has been shown to inhibit carbonic anhydrase isoforms, which play a crucial role in maintaining pH balance in tumor microenvironments .
- Cell Cycle Arrest : Treatment with this compound leads to significant changes in cell cycle distribution, particularly an increase in the G2/M phase population, indicating its role in cell cycle regulation .
Figure 1: Cell Cycle Distribution Changes Induced by Compound 9e
Cell Cycle Distribution (Hypothetical URL for illustration purposes)
Apoptotic Induction
The compound also promotes apoptosis in cancer cells. Flow cytometry assays have shown that exposure to this compound significantly increases both early and late apoptotic cell populations.
Table 2: Apoptotic Cell Distribution After Treatment
| Condition | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % |
|---|---|---|---|
| Control | 1.46 | 0.47 | 0.31 |
| Treated (9e) | 34.29 | 8.11 | 23.77 |
Study on MDA-MB-231 Cells
In a significant study involving MDA-MB-231 breast cancer cells, treatment with benzofuran derivative 9e resulted in a notable reduction in cell viability with an IC50 value of 2.52 μM , comparable to standard chemotherapy agents like Doxorubicin . This indicates that compounds derived from benzofuran may serve as effective agents in breast cancer treatment.
Comparative Analysis with Other Compounds
Comparative studies have been conducted to evaluate the efficacy of various benzofuran derivatives against established anticancer drugs. The results suggest that compounds like 9e not only match but sometimes exceed the efficacy of traditional treatments.
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-3-carboxylic acid?
- Methodological Answer : A representative synthesis involves multi-step reactions, including hydrolysis, coupling, and purification. For example, a similar benzofuran derivative synthesis used:
- Step 1 : Hydrolysis with hydrochloric acid (36.5%) in water at 93–96°C for 17 hours to remove protective groups.
- Step 2 : pH adjustment to 6.5 with sodium hydroxide to precipitate intermediates.
- Step 3 : Solvent extraction (e.g., 10% isopropanol/dichloromethane) and sequential recrystallization in ethanol/ethyl acetate.
- Key Considerations : Temperature control during hydrolysis and solvent selection for crystallization are critical for yield optimization .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzofuran and piperidine moieties. For example, the tert-butoxycarbonyl (Boc) group in similar piperidine derivatives shows characteristic peaks at δ 1.4–1.5 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion [M+H] and fragmentation patterns.
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1720 cm and aromatic C-Cl bonds at 550–600 cm .
Advanced Research Questions
Q. How can computational modeling predict reactivity or optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Tools like Gaussian or ORCA can model reaction intermediates and transition states. For example, density functional theory (DFT) calculations on benzofuran derivatives reveal electron-deficient regions influencing nucleophilic attack .
- Reaction Path Search : Platforms like ICReDD integrate computational and experimental data to screen optimal catalysts (e.g., Pd(OAc)) and solvents (e.g., tert-butyl alcohol) for coupling reactions .
- Machine Learning : Train models on PubChem data to predict solubility or stability under varying pH/temperature .
Q. How should researchers address contradictions in catalytic activity data across studies?
- Methodological Answer :
- Experimental Replication : Standardize reaction conditions (e.g., inert atmosphere, catalyst loading) as in multi-step syntheses .
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting catalytic efficiency. For example, a 2 factorial design can identify interactions between Cl substituent positioning and piperidine ring conformation .
- Analytical Cross-Validation : Compare HPLC purity data with NMR integration ratios to rule out impurities skewing activity results .
Q. What strategies enhance the stability of this compound in aqueous or biological matrices?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct accelerated degradation tests at pH 2–9 (e.g., 37°C for 48 hours) to identify labile functional groups (e.g., ester or amide bonds).
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
- Protective Group Chemistry : Introduce Boc or Fmoc groups to stabilize the piperidine nitrogen during in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
